physicochemical properties of N-Methylmethacrylamide
physicochemical properties of N-Methylmethacrylamide
An In-depth Technical Guide to the Physicochemical Properties of N-Methylmethacrylamide
Introduction
N-Methylmethacrylamide (CAS No. 3887-02-3; NMMA) is a functional monomer of significant interest in polymer science and materials engineering. Possessing both a reactive vinyl group amenable to free-radical polymerization and a secondary amide group, its molecular architecture allows for the synthesis of polymers with tailored properties. Unlike its counterparts, such as methacrylamide or N-methylolacrylamide, NMMA's unique combination of an N-methyl and an alpha-methyl group imparts specific characteristics to the resulting polymers, including modified hydrophilicity, thermal stability, and solution behavior.
This technical guide provides a comprehensive overview of the core . Designed for researchers, polymer chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It offers insights into the causal relationships between molecular structure and physical properties, provides validated experimental frameworks for property determination, and serves as a foundational resource for the application of NMMA in advanced material design.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the cornerstone of all physicochemical analysis.
The structure of NMMA features a secondary amide, which is crucial for its polarity and hydrogen bonding capabilities, albeit with the nitrogen atom being substituted with a methyl group, which sterically influences these interactions. The molecule also contains a vinyl group activated by the adjacent carbonyl, making it highly susceptible to polymerization.
Caption: 2D Chemical Structure of N-Methylmethacrylamide.
Core Physicochemical Properties
The physical state and thermodynamic properties of NMMA dictate its handling, storage, and reaction conditions. It is essential to distinguish NMMA, a liquid at ambient temperature, from its solid analogs like N-methylacrylamide to avoid confusion in handling and application.
Table 1: Summary of Key Physicochemical Properties of N-Methylmethacrylamide
| Property | Value | Source(s) |
| Molecular Weight | 99.13 g/mol | [1][5][7] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 219.2°C @ 760 mmHg 88°C @ 3.5 mmHg | [3][4][5] [6] |
| Density | 0.885 g/cm³ | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.421 - 1.476 | [3][5][6] |
| Vapor Pressure | 0.121 mmHg @ 25°C | [3][4] |
| Flash Point | 113.7°C | [3][4][5] |
| LogP (n-octanol/water) | 0.699 | [5] |
| Enthalpy of Vaporization | 60.9 kJ/mol @ 370 K | [7][9] |
Causality and Interpretation
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Physical State: As a liquid at room temperature, NMMA is readily miscible with other liquid monomers and solvents, simplifying its use in solution polymerization. Its relatively low volatility, as indicated by the vapor pressure and high boiling point, contributes to safer handling compared to more volatile monomers.
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Boiling Point & Thermal Stability: The high atmospheric boiling point of 219.2°C suggests strong intermolecular forces, primarily dipole-dipole interactions from the polar amide group.[3][4][5] This value also indicates good thermal stability, allowing for polymerization reactions to be conducted at elevated temperatures with minimal monomer loss. However, like most acrylamides, prolonged heating can lead to unintended polymerization or degradation.
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Density & Refractive Index: These classical properties are crucial for quality control, confirming the purity and identity of the substance during manufacturing and research.
Solubility and Partitioning Behavior
The solubility of a monomer is a critical parameter that governs its utility in different polymerization techniques (e.g., emulsion, solution, suspension) and the properties of the resulting polymers.
Solubility Profile
While extensive quantitative data is not publicly available, an expert assessment based on the molecular structure of N-Methylmethacrylamide allows for a reliable prediction of its solubility behavior. The molecule contains a polar secondary amide group capable of acting as a hydrogen bond acceptor. This feature strongly suggests that NMMA is:
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Soluble in Water: The amide functionality promotes miscibility with water and other polar protic solvents. This is consistent with the high water solubility observed for structurally similar compounds like N-methylol methacrylamide (600 g/L).[8]
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Soluble in Polar Organic Solvents: Expected to be readily soluble in alcohols (methanol, ethanol), ketones (acetone), and other polar solvents.
n-Octanol/Water Partition Coefficient (LogP)
The LogP value is a quantitative measure of a compound's lipophilicity and is essential for predicting its partitioning behavior in multiphase systems, its environmental fate, and its interaction with biological membranes.
For NMMA, the reported LogP is 0.699 .[5] This positive, sub-1.0 value signifies a balanced hydrophilic-lipophilic character. It indicates a slight preference for the lipid (octanol) phase over the aqueous phase but confirms significant solubility in both. This balanced character is highly advantageous, making NMMA a versatile monomer for applications requiring interfacial activity or compatibility with both aqueous and organic phases.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (=CH₂), the alpha-methyl protons (-C(CH₃)=), the N-methyl protons (-NH(CH₃)), and the amide proton (-NH). The distinct chemical shifts of these groups allow for straightforward structural confirmation.
-
¹³C NMR: The carbon spectrum will display unique resonances for the carbonyl carbon (C=O), the vinyl carbons (C=C), and the two distinct methyl carbons, providing further structural validation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, characteristic absorption bands. Key expected peaks include the C=O stretch of the secondary amide (around 1650-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and peaks associated with the C=C vinyl group.[1]
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (99.13 g/mol ), along with a predictable fragmentation pattern that can be used for identification in complex mixtures.[1][2]
Safety and Handling
From a safety perspective, N-Methylmethacrylamide is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: The monomer is typically stabilized with an inhibitor (e.g., hydroquinone methyl ether) to prevent spontaneous polymerization. It should be stored in a cool, dark place, away from heat, light, and initiators of polymerization.
Experimental Protocol: LogP Determination by OECD 107
To ensure data integrity and reproducibility, the determination of the n-octanol/water partition coefficient should follow a standardized, self-validating protocol. The OECD Test Guideline 107, "Shake Flask Method," is the authoritative standard for this measurement.[5][10][11]
Principle
The method determines the ratio of a chemical's concentration in the n-octanol and water phases of a two-phase system after they have reached equilibrium. The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase (C_o) to the concentration in the aqueous phase (C_w).[11]
Workflow Diagram
Caption: Experimental workflow for LogP determination via OECD Guideline 107.
Step-by-Step Methodology
-
Preparation of Materials:
-
Use analytical grade n-octanol and purified water (e.g., HPLC grade).
-
Pre-saturate the n-octanol by shaking it with water, and the water by shaking it with n-octanol. Allow the phases to separate and use the saturated solvents for the experiment. This is a critical step to prevent volume changes during the test.
-
-
Test Substance Preparation:
-
Prepare a stock solution of N-Methylmethacrylamide in pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.
-
-
Test Procedure:
-
Perform the test in triplicate, using different phase volume ratios for each replicate (e.g., 2:1, 1:1, 1:2 octanol:water). Prepare each replicate in duplicate.[3][10]
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a known volume of pre-saturated n-octanol, pre-saturated water, and an aliquot of the stock solution.
-
Securely cap the vessels and place them in a mechanical shaker. Agitate the vessels at a constant temperature (20-25°C) for a sufficient time to reach equilibrium.[1][10] A preliminary test can determine the necessary time.
-
-
Phase Separation:
-
Analysis:
-
Carefully withdraw a precise aliquot from each phase for analysis.
-
Determine the concentration of N-Methylmethacrylamide in each aliquot using a pre-validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Calculation and Validation:
-
Calculate the partition coefficient (P_ow) for each vessel as the ratio of the concentration in n-octanol to the concentration in water.
-
Convert each P_ow value to LogP.
-
The final result is the average of the LogP values obtained from all six test vessels. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[10]
-
Perform a mass balance calculation to ensure the total amount of NMMA recovered from both phases is within 90-110% of the amount initially added.
-
Conclusion
N-Methylmethacrylamide is a versatile liquid monomer with a well-balanced physicochemical profile. Its moderate polarity, conferred by the N-methylated amide group, results in significant solubility in both aqueous and organic media, as quantified by a LogP of 0.699. This, combined with its high boiling point and defined reactivity, makes it a valuable building block for a wide range of polymers. A thorough understanding and precise measurement of its properties, guided by authoritative protocols such as OECD 107, are essential for harnessing its full potential in the development of novel materials for advanced applications.
References
-
N-METHYLOLACRYLAMIDE. atamankimya.com.[Link]
-
N-Methylmethacrylamide | C5H9NO | CID 77495. PubChem, National Institutes of Health.[Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.[Link]
-
N-METHYLOL ACRYLAMIDE. Ataman Kimya.[Link]
-
Partition coefficient octanol/water. Pesticide Registration Toolkit.[Link]
-
N-Methylolacrylamide - Some Industrial Chemicals. NCBI Bookshelf.[Link]
-
N-Methyl methacrylamide. NIST WebBook.[Link]
-
N-Methylolacrylamide | C4H7NO2 | CID 13543. PubChem, National Institutes of Health.[Link]
-
N-Methylmethacrylamide | C5H9NO | CID 77495. PubChem, National Institutes of Health.[Link]
-
N-Methyl methacrylamide. NIST WebBook, National Institute of Standards and Technology.[Link]
Sources
- 1. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 2. N-Methylmethacrylamide | C5H9NO | CID 77495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. N-Methyl methacrylamide | 3887-02-3 [chemnet.com]
- 5. oecd.org [oecd.org]
- 6. Page loading... [guidechem.com]
- 7. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. N-METHYLOL METHACRYLAMIDE | 923-02-4 [chemicalbook.com]
- 9. N-Methyl methacrylamide [webbook.nist.gov]
- 10. oecd.org [oecd.org]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
